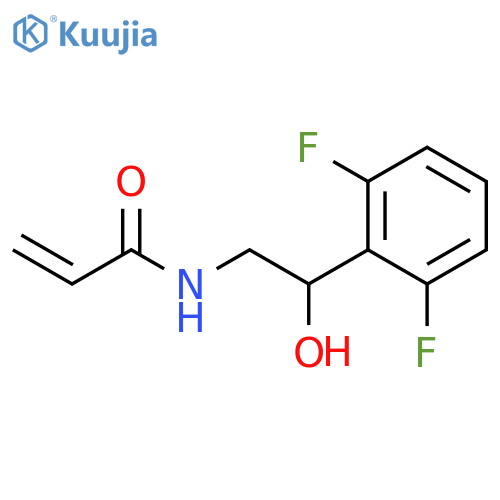

Cas no 2361638-10-8 (N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide)

2361638-10-8 structure

商品名:N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-2-propenamide

- N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide

-

- インチ: 1S/C11H11F2NO2/c1-2-10(16)14-6-9(15)11-7(12)4-3-5-8(11)13/h2-5,9,15H,1,6H2,(H,14,16)

- InChIKey: GVLHFDGDVQXGQT-UHFFFAOYSA-N

- ほほえんだ: C(NCC(C1=C(F)C=CC=C1F)O)(=O)C=C

じっけんとくせい

- 密度みつど: 1.265±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 407.7±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.67±0.20(Predicted)

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575248-0.05g |

N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]prop-2-enamide |

2361638-10-8 | 90% | 0.05g |

$246.0 | 2023-09-14 |

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2361638-10-8 (N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量